![molecular formula C14H17NO4 B3091794 5-(Methoxycarbonyl)-1-methyl-2-phenyl-3-pyrrolidinecarboxylic acid CAS No. 1219172-20-9](/img/structure/B3091794.png)
5-(Methoxycarbonyl)-1-methyl-2-phenyl-3-pyrrolidinecarboxylic acid
Overview
Description
5-(Methoxycarbonyl)-1-methyl-2-phenyl-3-pyrrolidinecarboxylic acid (MPCA) is a compound of interest in scientific research due to its unique properties. MPCA has a wide range of applications in the fields of chemistry, biology, and medicine. It has been demonstrated to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Scientific Research Applications
Conversion to Biomass Derivatives
The research on 5-(Methoxycarbonyl)-1-methyl-2-phenyl-3-pyrrolidinecarboxylic acid, though not directly mentioned, relates to the broader context of biomass conversion into valuable chemical derivatives. One significant pathway involves the transformation of plant biomass into furan derivatives, including various methoxymethylfurans, which serve as precursors for polymers, fuels, and other functional materials. This conversion process highlights the potential of biomass as an alternative to non-renewable hydrocarbon sources, offering a sustainable route for producing a wide range of chemicals and materials. The advancements in this area suggest a future where such derivatives could play a critical role in the chemical industry, providing a greener and more sustainable alternative to traditional petrochemicals (Chernyshev, Kravchenko, & Ananikov, 2017).
Applications in Drug Synthesis
Exploring the utility of biomass derivatives, such as those related to this compound, in drug synthesis reveals their potential as a source of renewable carbon for the pharmaceutical industry. Levulinic acid (LEV), derived from biomass, exemplifies how such compounds can be used to synthesize a variety of value-added chemicals. These derivatives serve as precursors for drugs, showcasing a flexible and cost-effective approach to drug synthesis. This adaptation not only reduces the environmental footprint of pharmaceutical production but also opens new avenues for developing more sustainable medical treatments (Zhang et al., 2021).
Biotechnological and Industrial Applications
The scope of research extends beyond drug synthesis to biotechnological and industrial applications. For instance, the production of lactic acid from biomass signifies the potential of renewable resources to generate key industrial chemicals. Lactic acid, a vital hydroxycarboxylic acid, forms the basis for producing biodegradable polymers and various chemicals, highlighting the shift towards green chemistry and the use of biotechnological routes for chemical synthesis. Such developments underscore the versatility of biomass derivatives in contributing to a more sustainable and environmentally friendly chemical industry (Gao, Ma, & Xu, 2011).
properties
IUPAC Name |
5-methoxycarbonyl-1-methyl-2-phenylpyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-15-11(14(18)19-2)8-10(13(16)17)12(15)9-6-4-3-5-7-9/h3-7,10-12H,8H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEAEPCMLBSHJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(C1C2=CC=CC=C2)C(=O)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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